molecular formula C6H6ClN3Se B6144330 2,1,3-benzoselenadiazol-4-amine hydrochloride CAS No. 1171578-01-0

2,1,3-benzoselenadiazol-4-amine hydrochloride

Cat. No. B6144330
CAS RN: 1171578-01-0
M. Wt: 234.55 g/mol
InChI Key: LLNBXENPQAVIPD-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, other names or synonyms, and its CAS number. It may also include its appearance and where it is commonly found or used .


Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions of the reaction, and the yield of the product .


Molecular Structure Analysis

This involves the study of the compound’s molecular structure. It includes the compound’s molecular formula, the arrangement of atoms, and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves the study of the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions of the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

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Mechanism of Action

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Safety and Hazards

This involves the study of the safety and hazards associated with the compound. It includes its toxicity, flammability, and precautions that should be taken while handling it .

Future Directions

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properties

IUPAC Name

2,1,3-benzoselenadiazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3Se.ClH/c7-4-2-1-3-5-6(4)9-10-8-5;/h1-3H,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNBXENPQAVIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,1,3-benzoselenadiazol hydrochloride

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